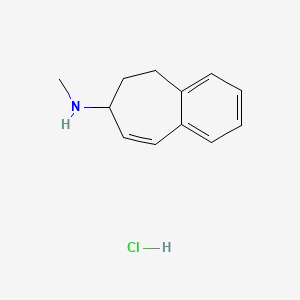
5H-Benzocyclohepten-7-amine, 6,7-dihydro-N-methyl-, hydrochloride, (-)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Benzocyclohepten-7-amine, 6,7-dihydro-N-methyl-, hydrochloride, (-)- is a chemical compound with the molecular formula C12H15N.Cl-H. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzocycloheptene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Benzocyclohepten-7-amine, 6,7-dihydro-N-methyl-, hydrochloride, (-)- typically involves the following steps:
Formation of the Benzocycloheptene Ring: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation.
Amination: Introduction of the amine group is usually done through nucleophilic substitution reactions.
N-Methylation: The methyl group is introduced using methylating agents such as methyl iodide.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the benzocycloheptene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products
Oxidation: N-oxides.
Reduction: Amines.
Substitution: Various substituted benzocycloheptenes.
Scientific Research Applications
5H-Benzocyclohepten-7-amine, 6,7-dihydro-N-methyl-, hydrochloride, (-)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5H-Benzocyclohepten-7-amine, 6,7-dihydro-N-methyl-, hydrochloride, (-)- involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-5-phenyl-6,7,8,9-tetrahydro-5H-benzo 7annulen-7-amine, hydrochloride .
- 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-bromophenoxy)-N,N-dimethyl-, hydrochloride .
- 5H-Benzocyclohepten-7-amine, 6,7,8,9-tetrahydro-5-(4-aminophenoxy)-N,N-dimethyl-, dihydrochloride .
Uniqueness
5H-Benzocyclohepten-7-amine, 6,7-dihydro-N-methyl-, hydrochloride, (-)- is unique due to its specific structural features and the presence of the N-methyl group, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and valuable for specific research applications.
Properties
CAS No. |
62819-45-8 |
|---|---|
Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
N-methyl-8,9-dihydro-7H-benzo[7]annulen-7-amine;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-13-12-8-6-10-4-2-3-5-11(10)7-9-12;/h2-6,8,12-13H,7,9H2,1H3;1H |
InChI Key |
WWVMUMHYOWBHQS-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCC2=CC=CC=C2C=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-iodo-2-(trifluoromethyl)phenyl]-3-methoxybenzamide](/img/structure/B14141126.png)
![[(4E)-5-Chloropent-4-en-1-yl]boronic acid](/img/structure/B14141138.png)
![5-Chloro-N-[3-(morpholin-4-yl)propyl]-1H-indazol-3-amine](/img/structure/B14141140.png)

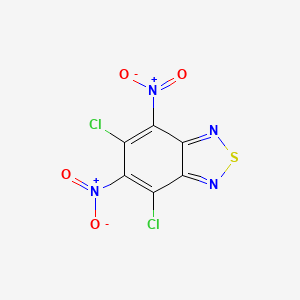
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-phenoxyacetate](/img/structure/B14141165.png)
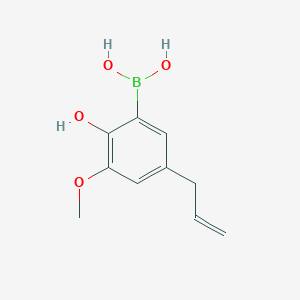
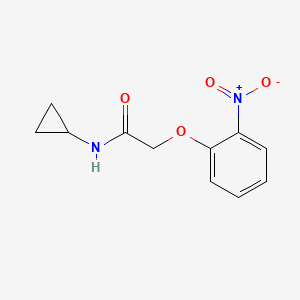
![N-(4-hydroxyphenyl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14141193.png)
![Diethyl [benzoyl(2-methylphenyl)amino]propanedioate](/img/structure/B14141202.png)
![N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B14141216.png)
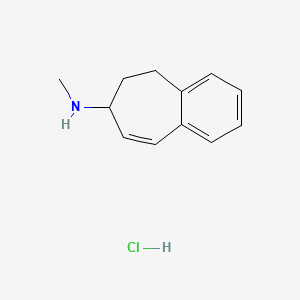
![Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid, dimethyl ester](/img/structure/B14141237.png)
